5-Trimethylsilylpyridine-3-carbaldehyde
Description
5-Trimethylsilylpyridine-3-carbaldehyde is a pyridine derivative featuring a trimethylsilyl (TMS) group at the 5-position and an aldehyde functional group at the 3-position. This compound combines the electron-withdrawing properties of the aldehyde group with the steric bulk and lipophilic character of the TMS substituent. The TMS group likely enhances solubility in non-polar solvents, a trait observed in structurally related compounds such as 5-((trimethylsilyl)ethynyl)pyridine derivatives .
Properties
CAS No. |
144056-15-5 |
|---|---|
Molecular Formula |
C9H13NOSi |
Molecular Weight |
179.29 g/mol |
IUPAC Name |
5-trimethylsilylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H13NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-7H,1-3H3 |
InChI Key |
IKLYTGMCVRDIHE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CN=CC(=C1)C=O |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC(=C1)C=O |
Synonyms |
3-Pyridinecarboxaldehyde,5-(trimethylsilyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 5-Trimethylsilylpyridine-3-carbaldehyde, the following structurally related compounds are analyzed:
Table 1: Comparative Analysis of Pyridine and Pyrimidine Derivatives
Key Comparisons
Structural and Electronic Effects
- Trimethylsilyl Position : The TMS group at C5 in this compound contrasts with its placement at C4 in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide . Positional differences influence steric interactions and electronic effects; for example, C5-TMS may reduce nucleophilic attack at the aldehyde group compared to unsubstituted pyridine-3-carbaldehydes.
- Aldehyde Reactivity : The aldehyde at C3 in pyridine derivatives (vs. C5 in pyrimidine analogs like 4,6-dimethoxypyrimidine-5-carbaldehyde ) positions it for regioselective reactions, such as condensations or nucleophilic additions.
Solubility and Lipophilicity
- The TMS group imparts significant lipophilicity, enhancing solubility in organic solvents (e.g., chloroform, dichloromethane) compared to polar analogs like pyridine-3-carbaldehyde thiosemicarbazones, which dissolve readily in DMF or DMSO .
Synthetic Utility Ethynyl-TMS derivatives (e.g., 3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine ) are prized in Sonogashira couplings, whereas this compound’s aldehyde group may serve as a precursor for Schiff bases or heterocyclic expansions.
Heterocycle Core Differences
- Pyrimidine-based aldehydes (e.g., 4,6-dimethoxypyrimidine-5-carbaldehyde ) exhibit greater electrophilicity due to the additional nitrogen atom, making them more reactive toward nucleophiles than pyridine analogs.
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation-Silylation | 65–75 | −78°C, HMDS, THF | High regioselectivity | Moisture-sensitive |
| Directed Metalation | 50–60 | LDA, −78°C, TMSCl | Compatible with electrophiles | Requires cryogenic conditions |
Q. Table 2. Analytical Data for Characterization
| Technique | Expected Data for this compound |
|---|---|
| H NMR (CDCl) | 10.1 (s, 1H, CHO), 8.8 (s, 1H, H2), 8.5 (d, 1H, H4), 0.3 (s, 9H, Si(CH)) |
| C NMR | 192.1 (CHO), 153.2 (C3), 137.5 (C5), 0.9 (Si(CH)) |
| HRMS (ESI+) | Calc. 239.0712 [M+H], Found: 239.0715 |
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